N-Hydroxy-4-(trifluoromethyl)benzamide

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

N-Hydroxy-4-(trifluoromethyl)benzamide (CAS 40069-07-6) is a para-substituted benzohydroxamic acid derivative with the molecular formula C8H6F3NO2. As a member of the hydroxamic acid class, it functions as a potent zinc-binding group (ZBG) capable of chelating metal ions in the active sites of metalloenzymes.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 40069-07-6
Cat. No. B6614863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-(trifluoromethyl)benzamide
CAS40069-07-6
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NO)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-5(2-4-6)7(13)12-14/h1-4,14H,(H,12,13)
InChIKeyUNALIBYADVEBGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-(trifluoromethyl)benzamide (CAS 40069-07-6): A Core Scaffold for Benzohydroxamic Acid-Based Inhibitor Procurement


N-Hydroxy-4-(trifluoromethyl)benzamide (CAS 40069-07-6) is a para-substituted benzohydroxamic acid derivative with the molecular formula C8H6F3NO2 . As a member of the hydroxamic acid class, it functions as a potent zinc-binding group (ZBG) capable of chelating metal ions in the active sites of metalloenzymes [1]. This structural motif places it within a well-established class of histone deacetylase (HDAC) inhibitors, a category that includes several clinically evaluated anticancer agents [2].

Why Generic Substitution Fails: The Unique Impact of the 4-Trifluoromethyl Group on Physicochemical and Binding Properties


Substitution of the 4-position in the benzohydroxamic acid scaffold is not a trivial exchange. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly modulates the molecule's electronic distribution, directly influencing its acidity (pKa) and, consequently, its binding affinity for the catalytic zinc ion in HDAC enzymes . This substituent effect is a critical driver of potency and selectivity within the class. For instance, a quantitative structure-activity relationship (QSAR) study on substituted benzohydroxamic acids acting as urease inhibitors established that the inhibitory power (pI50) varies parabolically with the hydrophobic parameter (π) of the substituent, confirming that even minor changes to the aromatic ring result in non-linear, unpredictable changes in biological activity [1]. Therefore, procuring a generic or differently substituted analog introduces significant risk of altered and potentially suboptimal performance in enzyme inhibition assays.

Product-Specific Quantitative Evidence Guide: Differentiating N-Hydroxy-4-(trifluoromethyl)benzamide from Analogs


Physicochemical Differentiation: Comparative Acidity and Melting Point of the 4-CF3 Benzohydroxamic Acid Scaffold

The electron-withdrawing trifluoromethyl group at the para position significantly increases the acidity of the hydroxamic acid moiety compared to unsubstituted or electron-donating group-substituted analogs. This is quantified by its lower predicted pKa value . This alteration in electronic character directly impacts the compound's ionization state at physiological pH and its ability to coordinate with catalytic metal ions. Furthermore, its solid-state properties are defined by a specific melting point range , a critical quality control metric for procurement and handling.

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Biological Activity Benchmark: Potency of Benzohydroxamic Acid Class in Urease Inhibition vs. Aliphatic Analogs

A QSAR study on the inhibition of urease activity by hydroxamic acids established a clear parabolic relationship between the hydrophobic parameter (π) of the substituent and inhibitory power (pI50) [1]. The study found an optimal π0 value of 2.543 for the acyl residue of n-aliphatic hydroxamic acids. The para-trifluoromethylbenzoyl group possesses a unique combination of high hydrophobicity and strong electron-withdrawing character, which is predicted to place its inhibitory potency in a different region of this QSAR landscape compared to other halogen-substituted or unsubstituted benzohydroxamic acids.

Enzyme Inhibition QSAR Infectious Disease

Impact of 4-CF3 Substitution on HDAC Inhibition: A Class-Wide Structure-Activity Principle

A comprehensive review of benzohydroxamic acid-based HDAC inhibitors highlights that the nature of the substituent on the aromatic ring is a key determinant of isoform selectivity and overall potency [1]. While specific IC50 data for N-Hydroxy-4-(trifluoromethyl)benzamide was not identified in primary sources, the review confirms the compound's core scaffold is a privileged structure within the class of zinc-dependent HDAC inhibitors, which includes compounds advanced to clinical trials [2]. The trifluoromethyl group is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity .

Cancer Research Epigenetics HDAC Inhibition

Validated Application Scenarios for N-Hydroxy-4-(trifluoromethyl)benzamide in Research and Development


Rational Design and Synthesis of Isoform-Selective HDAC Inhibitors

Leveraging the established benzohydroxamic acid scaffold of N-Hydroxy-4-(trifluoromethyl)benzamide, research teams can systematically explore structure-activity relationships (SAR) by modifying the linker region or adding cap groups, as outlined in the comprehensive review by De Vreese et al. [1]. The 4-CF3 group serves as a key starting point for optimizing potency and selectivity against specific HDAC isoforms implicated in cancer and other diseases. This compound is ideal as a core building block for medicinal chemistry programs focused on epigenetic targets.

Development of Assays for Hydroxamic Acid-Producing Biocatalysts

The synthesis of N-Hydroxy-4-(trifluoromethyl)benzamide from 4-(trifluoromethyl)benzoic acid and hydroxylamine can serve as a model reaction for developing and optimizing biocatalytic processes. Researchers have explored the use of microbial resting cells for the synthesis of hydroxamic acids [1]. This specific compound, with its distinct analytical signature (e.g., LC-MS), can be used as a substrate or product standard in high-throughput screening assays to identify novel enzymes or whole-cell catalysts capable of producing hydroxamic acids under mild, environmentally friendly conditions.

Physicochemical Profiling and QSAR Model Validation

Given the established QSAR for urease inhibition that links hydrophobic substituent parameters (π) to biological activity (pI50) [1], N-Hydroxy-4-(trifluoromethyl)benzamide serves as a valuable data point for validating and extending predictive models. Its distinct combination of high hydrophobicity and strong electron-withdrawing character, quantified by its predicted pKa of 8.41 , makes it a stringent test case for computational models aimed at predicting the potency, solubility, and permeability of benzohydroxamic acid derivatives.

Analytical Reference Standard for Metabolite Identification

While not a direct metabolite, this compound is structurally related to the active metabolite of Triflusal, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) [1]. Due to the high sensitivity of LC-MS methods for these fluorinated aromatics, N-Hydroxy-4-(trifluoromethyl)benzamide can be employed as a chemically analogous internal standard or a surrogate compound during method development for the quantification of related trifluoromethyl-containing drug metabolites in biological matrices.

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